molecular formula C7H7N3O B1436616 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 89792-11-0

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B1436616
CAS No.: 89792-11-0
M. Wt: 149.15 g/mol
InChI Key: ZFUQHMCXUYLASE-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine bases, which are fundamental components of nucleic acids.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase involved in the JAK-STAT signaling pathway, which plays a crucial role in immune function and inflammation .

Mode of Action

This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity . This results in the suppression of the JAK-STAT signaling pathway, thereby modulating immune responses and inflammation .

Biochemical Pathways

The inhibition of JAK1 by this compound impacts the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .

Pharmacokinetics

The pharmacokinetic properties of this compound were optimized through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests . These tests help to understand the compound’s bioavailability, which is crucial for its efficacy .

Result of Action

The inhibition of JAK1 by this compound leads to the modulation of immune responses and inflammation . This can have potential therapeutic effects in conditions where these processes are dysregulated .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Therefore, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .

Biochemical Analysis

Biochemical Properties

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a selective inhibitor of Janus kinase 1 (JAK1), with an IC50 value of 8.5 nM . The compound interacts with the JAK1 enzyme by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules. This interaction is highly specific, as this compound exhibits a selectivity index of 48 over JAK2 .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits the JAK-STAT signaling pathway, which is critical for cell proliferation, differentiation, and apoptosis . By inhibiting JAK1, this compound reduces the phosphorylation of STAT proteins, leading to altered gene expression and reduced cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of JAK1. This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and specific amino acid residues within the enzyme’s active site . The inhibition of JAK1 by this compound prevents the phosphorylation of STAT proteins, thereby blocking the JAK-STAT signaling pathway . This results in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with no significant degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of JAK1 activity and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed . The threshold for these toxic effects is dose-dependent, with higher doses leading to more pronounced adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are subsequently excreted in the urine . The interaction of this compound with cytochrome P450 enzymes can affect metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to be in proximity to JAK1 to exert its inhibitory effects . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method involves the reaction of 4-chloro-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine with dioxane and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole followed by a solution of potassium carbonate in water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolopyrimidine core.

    Substitution: Nucleophilic substitution reactions are common, where different substituents can replace hydrogen atoms or other groups on the pyrrolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyrimidine ring.

Scientific Research Applications

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to its specific substitution pattern and its potential as a selective kinase inhibitor. Its structural features allow it to interact with specific molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUQHMCXUYLASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408230
Record name 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89792-11-0
Record name 3,7-Dihydro-2-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89792-11-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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